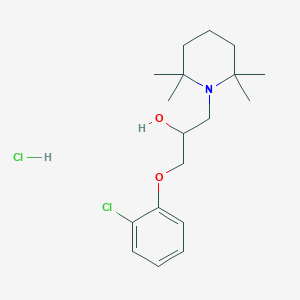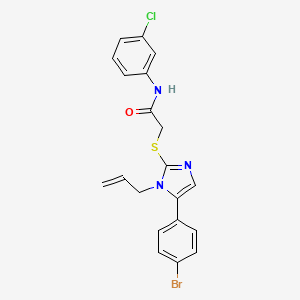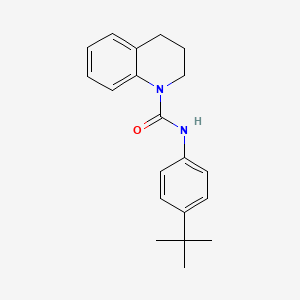![molecular formula C13H14N2O2 B2717144 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole CAS No. 2411220-73-8](/img/structure/B2717144.png)
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole, also known as epoxiconazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It belongs to the class of triazole fungicides and has a broad spectrum of activity against various fungal pathogens. In recent years, epoxiconazole has gained significant attention from the scientific community due to its potential applications in scientific research.
Mechanism of Action
Epoxiconazole acts by inhibiting the activity of cytochrome P450 enzymes involved in the biosynthesis of ergosterol. This results in the accumulation of toxic sterol intermediates, leading to the disruption of fungal cell membranes and ultimately, the death of the fungal cell.
Biochemical and Physiological Effects:
Epoxiconazole has been shown to have a significant impact on the physiology of fungal cells. It has been reported to alter the activity of various enzymes involved in energy metabolism, leading to a decrease in ATP production and a reduction in fungal growth. Additionally, 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee has been shown to induce oxidative stress in fungal cells, leading to the accumulation of reactive oxygen species and ultimately, cell death.
Advantages and Limitations for Lab Experiments
Epoxiconazole has several advantages for laboratory experiments, including its broad spectrum of activity against various fungal pathogens and its well-characterized mechanism of action. However, its use is limited by its potential toxicity to non-target organisms and its potential to induce resistance in fungal populations.
Future Directions
There are several future directions for research on 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee. These include the development of new antifungal agents based on its mechanism of action, the identification of new targets for antifungal therapy, and the investigation of its potential applications in other areas of research, such as cancer therapy and drug discovery. Additionally, further studies are needed to better understand the potential risks associated with its use in agriculture and to develop strategies to minimize these risks.
Synthesis Methods
Epoxiconazole can be synthesized by reacting 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol with epichlorohydrin in the presence of a base. The resulting product is then treated with 4-methylphenylhydrazine to obtain 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee.
Scientific Research Applications
Epoxiconazole has been extensively used in scientific research as a tool to study the mechanisms of fungal pathogenesis and to develop new antifungal agents. It has been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of fungal growth and development. This mechanism of action has made 4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazolee an attractive target for the development of new antifungal agents.
properties
IUPAC Name |
4-methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)11-2-4-12(5-3-11)16-8-13-9-17-13/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLZJUHNPYMACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717061.png)


![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2717065.png)
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)
![8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2717070.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)


![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)

